Trimethylsilyl formate
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Overview
Description
Trimethylsilyl formate is an organosilicon compound with the molecular formula C₄H₁₀O₂Si. It is a derivative of formic acid where the hydrogen atom is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the field of hydrosilylation reactions .
Preparation Methods
Trimethylsilyl formate can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with formic acid. This reaction typically requires a catalyst and is carried out under mild conditions to ensure high yields . Another method involves the decarboxylation of silyl formates, which are synthesized from formic acid and trimethylsilyl chloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Trimethylsilyl formate is primarily used in hydrosilylation reactions, where it acts as a hydrosilane surrogate. This compound can undergo various types of reactions, including:
Reduction: It is used to reduce carbonyl compounds to their corresponding silyl ethers.
Substitution: This compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Decarboxylation: This reaction generates a metal hydride species that can further react with substrates to form silyl ethers.
Common reagents used in these reactions include ruthenium-based catalysts and iron-based catalysts . The major products formed from these reactions are silyl ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trimethylsilyl formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trimethylsilyl formate exerts its effects involves the decarboxylation of the silyl formate to generate a metal hydride species. This species then reacts with the substrate to form a metal-alkoxide intermediate, which ultimately leads to the formation of the desired silyl ether product . The process is facilitated by the presence of a catalyst, which enhances the reaction rate and selectivity .
Comparison with Similar Compounds
Trimethylsilyl formate is unique compared to other silyl formates due to its reduced steric hindrance, which allows for more efficient reactions . Similar compounds include:
Triethylsilyl formate: This compound has larger ethyl groups, which can hinder certain reactions.
Triphenylsilyl formate: The bulkiness of the phenyl groups makes it less reactive in certain hydrosilylation reactions.
This compound stands out for its balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
trimethylsilyl formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSATXXRVXAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347568 |
Source
|
Record name | Trimethylsilyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-21-5 |
Source
|
Record name | Trimethylsilyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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